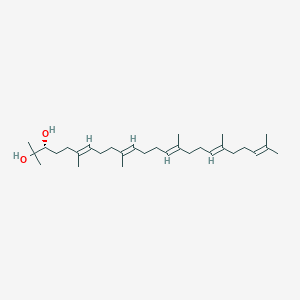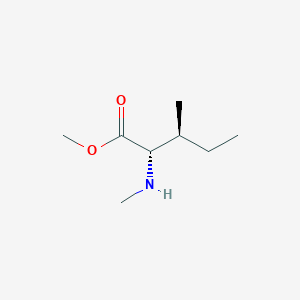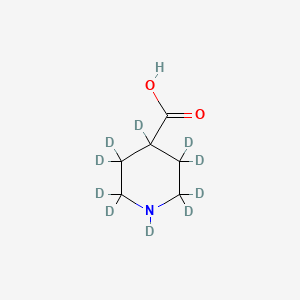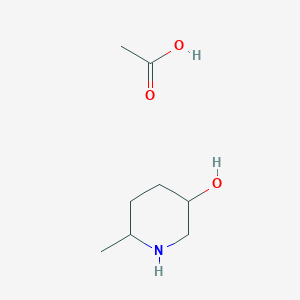
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin can be synthesized through a series of chemical reactions. The synthetic route typically involves the use of starting materials such as 5,6,7-trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods
. The production process involves scaling up the laboratory synthesis methods to industrial scales, ensuring the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful for further chemical synthesis.
Aplicaciones Científicas De Investigación
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and allergic responses. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis and reduce inflammation is well-documented.
Comparación Con Compuestos Similares
Similar Compounds
Jaceosidin: A closely related compound with similar biological activities.
5,6,7-Trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one: A precursor in the synthesis of Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of multiple methoxy and phenylmethoxy groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H24O7 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H24O7/c1-28-21-12-17(10-11-19(21)32-15-16-8-6-5-7-9-16)20-13-18(27)24-22(33-20)14-23(29-2)25(30-3)26(24)31-4/h5-14H,15H2,1-4H3 |
Clave InChI |
MNSVMNZBDDUUOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)


![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)

